molecular formula C9H8O3 B134852 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-06-9

3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one

Cat. No.: B134852
CAS No.: 857054-06-9
M. Wt: 164.16 g/mol
InChI Key: TYHXSNBTCKZPMK-UHFFFAOYSA-N
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Description

Significance of Furo[2,3-c]pyranone Frameworks in Contemporary Organic Chemistry

The furo[2,3-c]pyran-2-one framework and its isomers are significant in contemporary organic chemistry due to their presence in biologically active compounds and their utility as synthetic building blocks. Pyran-2-one derivatives, in general, are recognized as powerful precursors for the synthesis of a wide array of heterocyclic systems. researchgate.net The fusion of a furan (B31954) ring to this structure creates a bicyclic system with unique properties and biological activities.

Structural Classification and Nomenclature within Fused Pyranone Systems

The naming of fused heterocyclic compounds like 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgqmul.ac.uk The name precisely describes the molecule's structure.

Parent and Attached Components : In a fused ring system, one ring is designated as the "parent" or "base" component, and the other(s) are "attached" components, named as prefixes. iupac.orgscribd.com For furo[2,3-c]pyran-2-one, "pyran-2-one" is the parent component.

Fusion Descriptors : The prefix "Furo-" indicates a furan ring is fused to the parent. The "[2,3-c]" part of the name is crucial. It specifies how the two rings are joined. The faces of the parent pyran-2-one ring are lettered sequentially ('a', 'b', 'c', etc.), and the bonds of the attached furan ring are numbered. dspmuranchi.ac.in The descriptor "[2,3-c]" indicates that the bond between atoms 2 and 3 of the furan ring is fused to the 'c' face of the pyran-2-one ring. dspmuranchi.ac.in

Numbering and Saturation : The entire fused system is numbered as a single entity. The "2H" indicates that position 2 of the pyran ring contains a saturated carbon atom (an "indicated hydrogen").

Substituents : The prefixes "3,7-Dimethyl" denote that methyl groups (–CH₃) are attached at positions 3 and 7 of the fused ring system.

Below is a table summarizing the nomenclature breakdown.

Nomenclature of this compound

Component Meaning
Furo Indicates a furan ring is attached.
[2,3-c] Specifies the fusion: bond 2-3 of the furan is fused to face 'c' of the pyran-2-one.
pyran-2-one The parent component is a pyran ring with a ketone group at position 2.
2H- Indicates a saturated position at atom 2 of the pyran moiety.
3,7-Dimethyl Two methyl groups are present at positions 3 and 7 of the fused system.

Historical Development and Evolution of Furo[2,3-c]pyran-2-one Research

Research into the furo[2,3-c]pyran-2-one framework gained significant momentum in the early 21st century. A landmark event was the identification in 2004 of 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) as the key smoke-derived butenolide responsible for promoting seed germination. researchgate.netresearchgate.net This discovery solved a long-standing puzzle in plant biology.

Following its isolation, the first total synthesis of this natural product was reported in 2005. researchgate.net This opened the door for further investigation into its chemical properties and biological activity. By 2007, researchers were preparing a number of analogues of the initial compound to conduct structure-activity relationship studies. acs.orgnih.gov These studies aimed to understand which parts of the molecule were essential for its germination-promoting effects. For instance, it was found that a methyl group at the C-3 position was important for activity, while substitution at the C-7 position tended to reduce it. acs.orgnih.gov

The field evolved further with the discovery of additional naturally occurring derivatives. In 2009, five more alkyl-substituted 2H-furo[2,3-c]pyran-2-ones were identified in smoke, with 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one being found in significant enough quantities to contribute to the bioactivity of smoke extracts. nih.gov This body of work established the furo[2,3-c]pyran-2-one skeleton as a key class of natural signaling molecules.

Properties of this compound

Property Value Source(s)
Chemical Formula C₉H₈O₃ scbt.com
Molecular Weight 164.16 g/mol scbt.com
CAS Number 857054-06-0 clearsynth.com
Alternate Names KAR4 scbt.com

Table of Mentioned Compounds

Compound Name
This compound
3-methyl-2H-furo[2,3-c]pyran-2-one
7-Methyl-2H-furo[2,3-c]pyran-2-one
2H-Furo[2,3-c]pyran-2-one
3,5-dimethyl-2H-furo[2,3-c]pyran-2-one
Pyromeconic acid
Maltol
Allomaltol
Acetic anhydride
Triphenylphosphine (B44618)
Sodium acetate (B1210297)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-3-4-11-6(2)8(7)12-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXSNBTCKZPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC(=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furo 2,3 C Pyran 2 Ones and Analogues

Strategic Approaches to the Furo[2,3-c]pyran-2-one Core Synthesis

The synthesis of the fused furo[2,3-c]pyran-2-one scaffold is intrinsically linked to the formation of the 2H-pyran-2-one core. A variety of synthetic strategies have been employed to construct this essential heterocyclic motif, ranging from traditional cyclization reactions to contemporary multicomponent and cascade processes.

Classical and Modern Synthetic Transformations for 2H-Pyran-2-ones

The construction of the 2H-pyran-2-one ring, a key structural element, has been approached through both time-honored and innovative methods. Classical approaches often involve the pyrolysis of heavy metal salts of coumalic acid or the decarboxylation of α-pyrone-6-carboxylic acid over copper. orgsyn.org Another established method is the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org

More contemporary methods have introduced a wealth of catalytic and domino reactions. Gold(I) catalysts, for instance, have proven effective in promoting the sequential activation of terminal alkynes and propiolic acids to furnish α-pyrones. acs.orgorganic-chemistry.org This cascade reaction proceeds through an intermolecular coupling to form a vinyl propiolate intermediate, which then undergoes a 6-endo cyclization. acs.org Other modern techniques include:

Iodolactonization: This strategy has been developed to overcome selectivity issues, with catalytic systems like Cy₂NH·HX in combination with CuBr₂ being used for the cyclization of compounds like (Z)-pent-2-en-4-ynoate. nih.gov

Organocatalysis: Isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequences have been employed to synthesize 4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones from (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones. nih.gov

Phosphine-Catalyzed Synthesis: This approach offers another avenue for the construction of the 2-pyrone ring. nih.gov

Ring Expansion: Lithiated O-silylated cyanohydrins can be added to cyclobutenediones, leading to a spontaneous ring expansion to form substituted 2-pyrones. nih.gov

Domino Reactions: A highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.org

These methods showcase the evolution of synthetic chemistry, providing a diverse toolkit for accessing the fundamental 2H-pyran-2-one structure.

Multicomponent Reaction Strategies for Heterocyclic Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis due to their efficiency and atom economy. nih.govtandfonline.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials, avoiding the need for isolation of intermediates. nih.gov

In the context of pyran-containing heterocycles, MCRs have been successfully employed. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives often involves a one-pot reaction of an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate, facilitated by a suitable catalyst. nih.gov The reaction proceeds through a sequence of condensation, cyclization, and rearrangement. nih.gov Similarly, novel spiro-4H-pyran derivatives have been synthesized via a multicomponent reaction involving pyridotriazines, pyrazolone, and malononitrile in ethanol. nih.gov These MCRs offer a streamlined and environmentally friendly approach to generating diverse heterocyclic scaffolds. nih.govmdpi.com

Catalyst/ReagentReactantsProductReference
Gold(I) catalystTerminal alkynes, Propiolic acidsα-Pyrones acs.orgorganic-chemistry.org
Isothiourea(Phenylthio)acetic acids, α,β-Unsaturated trifluoromethyl ketones4,6-Disubstituted and 3,4,6-trisubstituted 2-pyrones nih.gov
SnCl₂Substituted aldehydes, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, MalononitrilePyrano[2,3-c]pyrazoles nih.gov
None (Ethanol)Pyridotriazines, Pyrazolone, MalononitrileSpiro-4H-pyrans nih.gov

Cascade Reaction Pathways in Pyrone Synthesis

Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to the synthesis of complex molecules like pyrones. These reactions involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates.

A notable example is the gold(I)-catalyzed cascade reaction for the synthesis of α-pyrones from propiolic acids. acs.orgnih.gov This process can be initiated by the intermolecular coupling of a propiolic acid and a terminal alkyne, which then undergoes a 6-endo-dig cyclization to form the pyrone ring. acs.org Another sophisticated cascade involves the late transition-metal catalyzed nih.govnih.gov-sigmatropic rearrangement of a propargyl propiolate to generate an enyne allene (B1206475) intermediate. nih.gov This intermediate then undergoes a 6-endo-dig cyclization, induced by the activation of the alkyne, to furnish an oxocarbenium intermediate that can lead to various substituted α-pyrones. nih.gov

Furthermore, a metal-free, one-pot cascade annulation of 2-pyrones bearing a tethered, homochiral α-amino acid has been developed to synthesize bicyclic 2-pyridones in water. acs.org This process involves several key transformations, including N-Boc deprotection, cyclic enamine formation, decarboxylation or esterification, isomerization, and lactamization. acs.org These cascade pathways highlight the power of strategic reaction design in achieving molecular complexity from simple starting materials.

Total Synthesis of 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one

The total synthesis of this compound, also known as KAR₄, has been a subject of interest due to its biological relevance. scbt.comuwa.edu.au Synthetic efforts have focused on efficient and scalable routes, often starting from readily available precursors.

Seminal Synthetic Routes and Subsequent Methodological Enhancements

The initial synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide, KAR₁) was reported shortly after its isolation and identification from plant-derived smoke. researchgate.net A key approach involved a three-step synthesis starting from pyromeconic acid. An early attempt involving the treatment of the propionyl ester of pyromeconic acid with a strong base like lithium diisopropylamide (LDA) to induce cyclization was unsuccessful. A more successful route involved the conversion of the 2-chloropropionyl ester of pyromeconic acid to the corresponding thione, which then underwent cyclization.

Subsequent research has led to the preparation of various analogues, including this compound, to evaluate their biological activities. uwa.edu.auresearchgate.net These syntheses often follow similar strategies, starting from substituted pyromeconic acid derivatives or other suitable precursors.

Precursor-Based Synthetic Paradigms (e.g., Pyromeconic Acid, Carbohydrates)

The synthesis of the furo[2,3-c]pyran-2-one scaffold has heavily relied on precursor-based strategies, with pyromeconic acid and carbohydrates serving as key starting materials.

Pyromeconic Acid: The first total synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one was achieved in three steps from pyromeconic acid. researchgate.net This approach involves the reaction of an α-chloro-ester tethered pyran-thione, derived from pyromeconic acid, with triphenylphosphine (B44618) and sodium acetate (B1210297) in acetic anhydride. researchgate.net This methodology has been extended to prepare a variety of analogs with different substitution patterns. researchgate.net

Carbohydrates: Carbohydrates represent another important class of starting materials for the synthesis of pyran-containing structures. researchgate.net For instance, the synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide, KAR₁) has been achieved from D-xylose. researchgate.net A well-documented synthetic route to a related compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, starts from the commercially available carbohydrate derivative 1,2-O-isopropylidene-D-xylofuranose. This nine-step process includes oxidative cleavage of the furanose ring, lactonization to form the pyran-2-one core, and subsequent methylation. The use of carbohydrates as chiral pool starting materials allows for the stereoselective synthesis of complex natural products and their analogs. researchgate.netmdpi.com

PrecursorKey StepsTarget/AnalogReference
Pyromeconic acidFormation of α-chloro-ester tethered pyran-thione, cyclization3-Methyl-2H-furo[2,3-c]pyran-2-one researchgate.net
D-xylose-3-Methyl-2H-furo[2,3-c]pyran-2-one (KAR₂) researchgate.net
1,2-O-isopropylidene-D-xylofuranoseOxidative cleavage, lactonization, methylation3-Methyl-2H-furo[2,3-c]pyran-2-one

Divergent Synthesis of Structurally Related Furo[2,3-c]pyranone Analogues

The structural diversity of furo[2,3-c]pyranone analogues necessitates the development of flexible and divergent synthetic routes. These methodologies often employ clever reaction cascades and readily available starting materials to construct complex molecular architectures.

A notable advancement in the synthesis of complex heterocyclic systems is the creation of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds. mdpi.com An efficient electrocatalytic cascade transformation has been developed for this purpose. The process involves the electrochemical cyclization of 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones in an undivided cell. mdpi.com This method is advantageous due to its operational simplicity and alignment with green chemistry principles. mdpi.com

The reaction is typically carried out in methanol (B129727) with sodium halides, such as sodium iodide or sodium bromide, acting as mediators. mdpi.com Electrolysis is conducted at a constant current density, leading to the selective formation of the desired spiro compounds in yields ranging from 59% to 95%. mdpi.com The choice of mediator and reaction conditions can be optimized to maximize yield, as demonstrated in the synthesis of spiro compound 2a . mdpi.com

Table 1: Optimization of Electrocatalytic Synthesis of Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] 2a Data sourced from an electrocatalytic cyclization study. mdpi.com

EntryMediatorElectricity (F/mol)Yield (%)
1LiBr2.065
2NaBr2.059
3KBr2.063
4LiI2.053
5NaI2.070
6KI2.068

This electrocatalytic approach provides a selective and facile route to pharmacologically relevant spiro[furo[3,2-b]pyran-2,5′-pyrimidines], which have shown potential as inhibitors of aldose reductase. mdpi.com

Butenolides, which are five-membered unsaturated lactones, represent a core structural component of many furo[2,3-c]pyranones. chemrxiv.org A powerful and modular strategy to synthesize functionalized butenolides involves the oxidative fragmentation of readily accessible furans. chemrxiv.orgresearchgate.netchemrxiv.org This method leverages the reaction of furans with singlet oxygen in a Diels-Alder reaction to generate versatile hydroperoxide intermediates. chemrxiv.org These intermediates then undergo a radical fragmentation mediated by an inexpensive iron(II) salt. chemrxiv.org

This process allows for the creation of butenolides with a wide variety of appended functional groups, such as olefins, halides, azides, and aldehydes. chemrxiv.orgchemrxiv.org The utility of this transformation is highlighted by its ability to simplify the synthesis of known building blocks for several biologically active natural products. researchgate.net The furan (B31954) ring, often derived from biomass, serves as a masked 1,4-dicarbonyl compound or enol ether, and its selective oxidation provides access to valuable synthetic intermediates like furan-2(5H)-ones and 5-hydroxyfuran-2(5H)-ones. thieme-connect.com

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a potent strategy for constructing fused heterocyclic systems. nih.gov While challenging, this approach has been explored for the synthesis of furo[3,4-c]pyridine (B3350340) systems, which are structural analogues of furo[3,4-c]pyranones. nih.govdocumentsdelivered.com In one study, a domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence was successfully used to synthesize bridged anabasine (B190304) analogues from 3-amino-substituted furo[3,4-c]pyridines. nih.gov

However, the extension of this strategy to create bridged nicotine (B1678760) analogues proved unsuccessful, even with modifications to activate the dienophile or diene. nih.gov This highlights the sensitivity of the IMHDA reaction to the specific electronic and steric properties of the substrate. nih.gov Microwave-assisted protocols have also been developed to accelerate intramolecular furan-Diels-Alder cycloadditions, demonstrating a modern approach to overcoming the activation barriers often associated with these reactions. rsc.org The success of these reactions is highly dependent on the substrate, but they offer an atom-economical pathway to complex fused ring systems. nih.gov

Carbohydrates serve as excellent chiral building blocks for creating complex, enantiomerically pure molecules. nih.govresearchgate.net A powerful strategy combines the inherent chirality of carbohydrates with the reactivity of the vinyl sulfone functional group. nih.gov Vinyl sulfone-modified carbohydrates can act as potent Michael acceptors or as 2π partners in cycloaddition reactions, leading to a diverse array of functionalized sugars and heterocycles, including furopyran systems. nih.govresearchgate.net

The synthesis begins with the regioselective introduction of a thio-functional group onto a carbohydrate scaffold, which is then converted into a vinyl sulfone. nih.gov These modified sugars can then undergo reactions such as Michael-initiated ring closures to form bicyclic saturated oxa-heterocycles like furopyrans. nih.gov This methodology provides a robust pathway to enantiomerically pure furopyran systems, leveraging the rich stereochemistry of the starting carbohydrate. nih.gov

Dehydroacetic acid and its precursor, triacetic acid lactone, are versatile and economically viable starting materials for the synthesis of pyrone-containing heterocycles. uab.catbeilstein-archives.org Dehydroacetic acid, which is industrially produced from the dimerization of diketene, possesses multiple reactive sites that allow for various chemical transformations. uab.catresearchgate.net

A straightforward, one-pot synthesis of highly oxygenated furo[3,2-c]pyran-4-ones has been developed using dehydroacetic acid as the starting material. beilstein-archives.org The reaction involves the nucleophilic attack of the potassium salt of dehydroacetic acid on an α-bromoketone, forming an intermediate ether. This ether then undergoes in-situ cyclization and subsequent dehydration to yield the final furo[3,2-c]pyran-4-one product. beilstein-archives.org Similarly, triacetic acid lactone, a natural polyketide, can be chemically modified to serve as a precursor for various pyrone derivatives. uab.catwikipedia.org The deacetylation of dehydroacetic acid in an acidic medium is one method to produce triacetic acid lactone. researchgate.net

Catalytic Innovations in Furo[2,3-c]pyranone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign pathways to complex molecules. Several catalytic innovations have been applied to the synthesis of furo[2,3-c]pyranone scaffolds and their analogues.

Palladium catalysis has been effectively used in the regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives. acs.org By reacting propargylic carbonates with 4-hydroxy-2-pyrones in the presence of a palladium catalyst, different substituted furo[3,2-c]pyran-4-one isomers can be obtained by simply adjusting the reaction temperature. acs.org Furthermore, palladium-catalyzed coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been employed to functionalize pre-existing pyrano[2,3-c]pyrazole cores, demonstrating the power of catalysis in late-stage diversification. nih.gov

Other metals have also proven effective. An unprecedented Ag(I)-catalyzed [3+3]-annulation of alkynyl alcohols and α,β-unsaturated ketones has been reported for the synthesis of chromanes, a reaction type that can be adapted for related oxygen heterocycles. dntb.gov.ua In another example, hydrated ferric sulfate (B86663) (Fe₂(SO₄)₃·xH₂O) serves as an efficient catalyst for a one-pot synthesis of functionalized furo[3,2-c]pyran-4-ones. researchgate.net This reaction proceeds via an intramolecular cyclofunctionalization involving the ring-opening of 2-methylfuran (B129897) followed by recyclization. researchgate.net

Beyond transition metal catalysis, electrocatalysis offers a green and powerful alternative, as seen in the cascade reaction to form spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com These diverse catalytic approaches underscore the continuous innovation in the field, providing chemists with a broad toolkit for the synthesis of furo[2,3-c]pyranones.

Table 2: Overview of Catalytic Methods in Furo[2,3-c]pyranone and Analogue Synthesis This table summarizes various catalytic systems used in the synthesis of the target scaffolds.

Catalyst/MethodReaction TypeScaffold SynthesizedReference
Palladium CatalystCyclizationFuro[3,2-c]pyran-4-one acs.org
Electrocatalysis (NaI mediator)Cascade CyclizationSpiro[furo[3,2-b]pyran-2,5′-pyrimidine] mdpi.com
Hydrated Ferric SulfateCyclofunctionalizationFuro[3,2-c]pyran-4-one researchgate.net
Palladium (Suzuki, Heck, etc.)Cross-CouplingFunctionalized Pyrano[2,3-c]pyrazoles nih.gov
Silver(I)[3+3] AnnulationFuro[2,3-b]pyran-2-ones dntb.gov.ua

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool in organocatalysis for the construction of complex heterocyclic systems, including 2-pyrones. nih.gov This method aligns with the principles of green chemistry due to its metal-free nature and often mild reaction conditions. nih.gov The versatility of NHCs stems from their ability to generate diverse reactive intermediates, such as the Breslow intermediate, homoenolates, and acyl azoliums, which can participate in various annulation reactions. nih.govnih.gov

For the synthesis of the 2-pyrone ring, a key component of the furo[2,3-c]pyran-2-one structure, NHC-catalyzed annulation reactions are particularly effective. These strategies include:

[3+3] Annulation: This approach can involve the reaction of ynals with cyclic 1,3-diones, catalyzed by an NHC in the presence of a base, oxidant, and a Lewis acid, to yield axially chiral 2-pyrones. nih.gov

Oxidative [3+3] Annulation: In another variation, NHC catalysis facilitates the reaction between enals and indole-1-pyruvate esters to construct 5-indol-1-yl pyran-2-ones, demonstrating the direct formation of an asymmetric 2-pyrone ring. nih.gov

[3+2+1] Cyclization: Arylglyoxals can be utilized as a carbonyl source in a thiazolium salt-catalyzed cyclization, providing a versatile route to trisubstituted 2-pyrones. nih.gov

These NHC-catalyzed methods offer a sustainable and efficient pathway for synthesizing the pyrone moiety, which is a critical step toward the total synthesis of furo[2,3-c]pyran-2-one derivatives. nih.govnih.gov

Transition Metal-Catalyzed Transformations (e.g., Ruthenium Catalysis, Lewis Acid Catalysis)

Transition metal catalysis provides a highly efficient and atom-economical route to pyranone and fused-furan ring systems through various cascade reactions and C-H bond functionalizations.

Ruthenium Catalysis Ruthenium catalysts are particularly effective in promoting oxidative annulations and cascade reactions. nih.gov An efficient three-component cascade reaction for pyranone synthesis involves the use of a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, with acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.org This process proceeds via a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization. organic-chemistry.org Theoretical studies on the ruthenium-catalyzed formation of pyran-2-ones from acetylene (B1199291) suggest a mechanism involving the oxidative coupling of acetylene ligands to form a metallacyclopentatriene complex, which then undergoes further reaction to form the pyrone ring. rsc.org These methods represent a step- and atom-economical approach to the pyranone core. organic-chemistry.org

Lewis Acid Catalysis Lewis acid catalysis is instrumental in constructing fused heterocyclic skeletons like those in furo[2,3-c]pyranones. nih.gov The synthesis of related furo[3,2-c]quinolone and pyrano[3,2-c]quinolone derivatives has been achieved through acid-catalyzed tandem annulation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.gov This method is notable for its good atom- and step-economy and its tolerance to moisture. A screening of various catalysts demonstrated the efficacy of several Lewis acids in this transformation. nih.gov

In a more advanced application, a dual catalytic system combining a chiral Lewis acid (N,N′-dioxide nickel(II)) and an achiral π-acid (gold(I)) has been successfully used for the asymmetric synthesis of furo[2,3-b]pyran-2-ones, an isomeric scaffold. google.com This relay catalysis approach afforded the products in high yields and excellent enantioselectivity under mild conditions. google.com

CatalystSolventTime (h)Yield (%)Reference
p-TsOH·H₂ODCE1281 nih.gov
Sc(OTf)₃DCE375 nih.gov
In(OTf)₃DCE372 nih.gov
Bi(OTf)₃DCE370 nih.gov
FeCl₃DCE365 nih.gov
Cu(OTf)₂DCE362 nih.gov

Electrocatalytic Methodologies for Furo[3,2-c]pyran Assembly

Electrocatalysis represents a modern, green, and efficient frontier in organic synthesis. dntb.gov.uaresearchgate.net This methodology has been successfully applied to the assembly of the related spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold, showcasing its potential for constructing the core furo-pyran structure. dntb.gov.ua The process involves a multicomponent reaction of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided electrochemical cell. proquest.com

This electrocatalytic transformation is characterized by its mild, room-temperature conditions and avoidance of harsh chemical oxidizing or reducing agents typically used in traditional synthesis. dntb.gov.uaresearchgate.net The reaction is mediated by alkali metal halides (e.g., sodium iodide) and employs a simple setup with a graphite (B72142) anode and an iron cathode, achieving high product yields of 73-82%. proquest.commdpi.com This approach is a selective, facile, and efficient way to create complex heterocyclic systems and exemplifies a significant advance in sustainable synthesis. mdpi.comresearchgate.net

Adherence to Green Chemistry Principles in Furo[2,3-c]pyranone Synthesis

The synthesis of furo[2,3-c]pyranone and its analogues is increasingly guided by the 12 principles of green chemistry, which prioritize waste prevention, atom economy, catalysis, and the use of safer chemicals and conditions. msu.eduacs.orgnih.gov The advanced methodologies discussed herein demonstrate a clear trend towards more sustainable synthetic practices.

Catalysis and Atom Economy: The use of catalytic reagents (NHC, transition metals) is inherently superior to stoichiometric reagents, as it minimizes waste. acs.org Transition metal-catalyzed and Lewis acid-catalyzed reactions are often designed as cascade or tandem processes that are highly atom- and step-economical, maximizing the incorporation of starting materials into the final product. organic-chemistry.orgnih.gov

Energy Efficiency and Safer Conditions: Electrocatalytic methods operate at room temperature, significantly reducing energy consumption compared to methods requiring high temperatures. proquest.com They also replace hazardous chemical oxidants and reductants with electricity, offering a safer and cleaner reaction profile. dntb.gov.uaresearchgate.net NHC-catalyzed reactions are also frequently conducted under mild conditions. nih.gov

Waste Prevention: Multicomponent reactions, such as those employed in electrocatalytic and some transition metal-catalyzed syntheses, reduce the number of synthetic and purification steps, thereby minimizing solvent use and waste generation. nih.gov The development of solvent-free conditions or the use of environmentally benign solvents like water-ethanol mixtures further contributes to waste prevention. nih.gov

MethodologyKey Green Chemistry Principles Adhered ToSupporting Evidence
NHC CatalysisCatalysis, Metal-Free, Mild ConditionsOrganocatalysis avoids transition metal waste and often proceeds under gentle conditions. nih.gov
Transition Metal CatalysisCatalysis, Atom Economy, Step EconomyEnables cascade reactions that combine multiple steps, maximizing atom incorporation. organic-chemistry.orgnih.gov
ElectrocatalysisWaste Prevention, Energy Efficiency, Safer ReagentsAvoids harsh chemical oxidants/reductants, operates at room temperature, and is highly efficient. dntb.gov.uaresearchgate.netresearchgate.net

Reaction Mechanisms and Comprehensive Reactivity of Furo 2,3 C Pyran 2 One Systems

Fundamental Electronic Structure and Reactivity Profiles of Pyran-2-ones

The reactivity of the parent 2H-pyran-2-one ring is a subject of considerable interest due to its dual aliphatic and aromatic characteristics. clockss.org This dual nature dictates its behavior in the presence of both electrophiles and nucleophiles.

The 2H-pyran-2-one ring possesses multiple electrophilic centers susceptible to nucleophilic attack. clockss.org These are primarily located at the C-2, C-4, and C-6 positions. clockss.org The carbonyl group at C-2 makes this position particularly electron-deficient and a prime target for nucleophiles. The polarization of the pyran-2-one ring can be represented by a resonance structure forming a pyrylium (B1242799) betaine, which further highlights the electrophilic nature of these carbon atoms. clockss.org

In contrast, the C-5 position of the pyran-2-one ring is considered a nucleophilic center. researchgate.net This is evident in reactivity studies of dehydroacetic acid (DHA) and triacetic acid lactone (TAL), which are prominent pyran-2-one derivatives. researchgate.net

The electrophilic and nucleophilic centers within the pyran-2-one ring are summarized in the table below:

PositionCharacter
C-2Electrophilic clockss.org
C-4Electrophilic clockss.org
C-5Nucleophilic researchgate.net
C-6Electrophilic clockss.org

The aromaticity of 2H-pyran-2-ones is a topic of ongoing discussion. clockss.org The presence of five sp2-hybridized carbon atoms and the potential for delocalization of π-electrons suggest some aromatic character. clockss.org This is supported by their behavior in electrophilic substitution reactions, such as nitration and halogenation, which selectively occur at the C-3 and C-5 positions, a pattern characteristic of aromatic systems. clockss.org

However, the 2H-pyran-2-one ring also exhibits reactions typical of aliphatic compounds, particularly its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. clockss.orgechemi.com The ability of 2-pyrone to undergo Diels-Alder reactions with alkynes, leading to the formation of substituted benzenes after the loss of carbon dioxide, underscores its diene-like, aliphatic character. echemi.com This dual reactivity suggests that 2H-pyran-2-ones possess a mixed aromatic and aliphatic nature. echemi.com The contribution of a zwitterionic resonance structure, where the carbonyl π-bond is polarized towards the oxygen, can lead to a ring that satisfies Hückel's 4n+2 rule for aromaticity, further explaining this mixed character. echemi.comstackexchange.com

Nucleophilic Ring Transformations and Molecular Rearrangements

The reaction of pyran-2-ones with nucleophiles often leads to fascinating ring-opening and rearrangement reactions, providing a powerful tool for the synthesis of a wide variety of new heterocyclic and carbocyclic systems. clockss.org

The interaction of furo[2,3-c]pyran-2-one systems with various nitrogen-containing nucleophiles, such as amines and hydrazines, is a well-studied area. The outcome of these reactions is highly dependent on the nature of the nucleophile. For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines can lead to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety. beilstein-journals.org In contrast, reactions with dinucleophiles like hydrazines often result in recyclization, accompanied by the opening of the furan (B31954) ring, to yield substituted pyrazol-3-ones. beilstein-journals.orgnih.gov

A summary of typical reactions of pyran-2-one systems with nitrogen nucleophiles is presented below:

Pyran-2-one DerivativeNitrogen NucleophileProduct Type
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dionesAmmonia, hydroxylamine, aniline, amino acids, hydrazine (B178648)2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines clockss.org
8-Oxobenzopyran derivativeHydrazine hydrate, heterocyclic hydrazines, acetyl hydrazine, hydroxylamine8-hydrazono derivatives clockss.org
Pyran-2-ones with fused polymethylene chainsHydrazine hydrate1,4-dihydropyridazines clockss.org
Substituted 2H-furo[3,2-b]pyran-2-onesAliphatic amines2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine beilstein-journals.org
Substituted 2H-furo[3,2-b]pyran-2-onesHydrazines, hydroxylamineSubstituted pyrazol-3-ones, isoxazolones beilstein-journals.orgnih.gov

Intramolecular cyclization reactions of pyran-2-one derivatives provide access to a variety of fused heterocyclic systems. For example, furopyran-4-ones can be synthesized through the dehydration of intermediate compounds formed by either O-alkylation or C3-alkylation of triacetic acid lactone with haloketones, followed by intramolecular bond formation. researchgate.net Another example involves the deprotonation of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which can lead to furan ring closure through nucleophilic attack on the bromomethyl group. researchgate.net

The mechanism of ring transformation reactions of pyran-2-ones with nucleophiles generally involves an initial nucleophilic attack at one of the electrophilic centers of the pyran-2-one ring, leading to a ring-opened intermediate. clockss.org This intermediate can then undergo subsequent cyclization to form a new heterocyclic or carbocyclic ring. clockss.org

For instance, in the reaction of 6-aryl-2H-pyran-2-ones with a carbanion source like propiophenone (B1677668), the transformation is initiated by the attack of the carbanion at the C-6 position of the pyran-2-one. This is followed by an intramolecular cyclization involving the carbonyl group of the propiophenone and the C-3 position of the pyranone ring, ultimately leading to the formation of m-terphenyls after elimination of carbon dioxide, protonation, and dehydration.

In the case of reactions with hydrazines, the nucleophilic attack of a hydrazine molecule on the pyran-2-one can yield a ring-opened intermediate. clockss.org Depending on the reaction conditions and the structure of the pyran-2-one, this intermediate can then cyclize through various pathways, sometimes involving a second molecule of hydrazine, to form different heterocyclic products like pyridazine (B1198779) derivatives. clockss.org The formation of pyrazolones from the reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines proceeds through a recyclization process involving the opening of the furan ring. beilstein-journals.orgnih.gov

Cycloaddition Reactions and Pericyclic Processes Involving Furo[2,3-c]pyranone Moieties

Cycloaddition and pericyclic reactions, which involve the concerted reorganization of electrons through a cyclic transition state, are powerful tools in organic synthesis for the construction of complex cyclic systems. wikipedia.orglibretexts.orgbyjus.com The furo[2,3-c]pyran-2-one core contains both a diene system within the pyranone ring and a dienophilic double bond in the furan ring, suggesting the potential for participation in various cycloaddition reactions.

While direct experimental data on the cycloaddition reactions of 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one is scarce, the reactivity of related pyran-2-one systems in Diels-Alder reactions is well-documented. For instance, pyrano[3,2-c]quinolones have been shown to undergo a formal [3+3] cascade annulation, which proceeds via a sequential Diels-Alder reaction of the 2H-pyran ring with alkynes, followed by a retro-Diels-Alder extrusion. nih.gov This suggests that the pyranone moiety in this compound could potentially act as a diene in [4+2] cycloadditions, particularly with electron-deficient dienophiles. The presence of the electron-donating methyl group at the 7-position could influence the reactivity and regioselectivity of such reactions. libretexts.org

Furthermore, the double bond of the furan ring could act as a dienophile. Photochemical [2+2] cycloadditions are another possibility, as these reactions are common for alkenes and can form four-membered rings. libretexts.orgfiveable.me The stereochemistry of these reactions would be governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgutdallas.edu

Electrocyclic reactions, a class of pericyclic reactions involving the intramolecular formation or cleavage of a ring, are also conceivable. byjus.com For example, under thermal or photochemical conditions, the conjugated system of the pyranone ring could potentially undergo ring-opening or ring-closing reactions, although such reactivity has not been specifically reported for this system. youtube.com

Table 1: Potential Cycloaddition and Pericyclic Reactions of the Furo[2,3-c]pyran-2-one Scaffold

Reaction TypePotential Reacting MoietyExpected Product TypeNotes
[4+2] Cycloaddition (Diels-Alder)Pyranone ring as dieneBicyclic or polycyclic adductsReactivity enhanced by electron-withdrawing groups on the dienophile.
[2+2] CycloadditionFuran double bond as dienophileCyclobutane-fused derivativesOften requires photochemical conditions.
Electrocyclic ReactionConjugated system of the pyranone ringRing-opened or further cyclized productsThermally or photochemically induced.

Radical Reactions and Oxidative Transformations

The study of radical reactions involving furo[2,3-c]pyranone systems is an area with limited specific examples. However, the synthesis of related perhydro-furo[2,3-b]pyran-3-yl methanols has been achieved through a 5-exo radical cyclization followed by oxygenation. capes.gov.br This indicates that radical intermediates can be generated and utilized for the formation of new C-C and C-O bonds in similar fused ring systems. For this compound, radical reactions could potentially be initiated at the allylic methyl groups or by addition to the double bonds.

Oxidative transformations of furan-containing compounds are more widely studied. The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov For instance, oxidative dearomatization of furan rings is a known transformation that can lead to the formation of enediones or other functionalized systems. nih.gov While not specific to the furo[2,3-c]pyran-2-one system, this suggests that the furan moiety in this compound could be a site for oxidative modification.

General statements about the oxidation of 2H-Furo[2,3-c]pyran-2-one suggest that it can be oxidized to form different derivatives with potentially altered biological activities. The specific products would depend on the reagents used. For example, epoxidation of the double bonds followed by ring-opening could be a potential pathway.

Table 2: Potential Radical and Oxidative Reactions

Reaction TypePotential Reaction SitePossible ReagentsPotential Products
Radical Cyclization/AdditionAllylic methyl groups, double bondsRadical initiators (e.g., AIBN), tin hydridesCyclized or addition products
Oxidative DearomatizationFuran ringPeroxy acids (e.g., m-CPBA)Enediones, ring-opened products
EpoxidationFuran or pyranone double bondsPeroxy acidsEpoxides

Computational and Theoretical Investigations of Furo 2,3 C Pyran 2 Ones

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the theoretical study of heterocyclic compounds. DFT allows for the accurate calculation of electronic structure and related properties, providing a detailed picture of molecular behavior.

While specific DFT studies on the reaction mechanisms of 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one are not extensively documented, research on related furo[3,2-b]pyran-2-ones offers a blueprint for how such investigations could be approached. For instance, studies on the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles have demonstrated that the reaction pathway is highly dependent on the nature of the nucleophile. beilstein-journals.orgej-chem.org Computational modeling in these cases can help to elucidate the transition states and intermediates involved in processes like condensation and recyclization, which involve the opening of the furan (B31954) ring. beilstein-journals.orgej-chem.org

For this compound, DFT calculations could be employed to model its reactivity with different reagents. By calculating the energies of reactants, transition states, and products, a comprehensive reaction energy profile can be constructed. This would reveal the most likely reaction pathways, the activation energies required, and the stability of any intermediates. Such computational insights are crucial for optimizing synthetic routes and predicting potential side products.

DFT is a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure verification. In a study on a related pyran-2-one derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were used to predict its IR and Raman spectra. scifiniti.com The calculated vibrational frequencies showed good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational bands. scifiniti.com This approach can be applied to this compound to predict its characteristic spectroscopic signatures.

Furthermore, DFT calculations can provide valuable information about a molecule's electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Other important descriptors that can be derived from DFT calculations include ionization potential, electron affinity, and molecular electrostatic potential (MEP), which maps the charge distribution and helps to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Molecular Properties from DFT (Hypothetical for this compound based on related compounds)

PropertyPredicted Value/InformationSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Ionization PotentialEnergy required to remove an electron.
Electron AffinityEnergy released upon gaining an electron.
Molecular Electrostatic PotentialIdentifies reactive sites for electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful techniques for exploring the conformational landscape of a molecule. scienceopen.com While crystal structures provide a static image of a molecule in the solid state, MD simulations can reveal its dynamic behavior in solution, which is often more relevant to its biological activity. scienceopen.com

For this compound, MD simulations could be used to understand the flexibility of the fused ring system and the rotational freedom of the methyl groups. These simulations track the movements of atoms over time, providing a trajectory that can be analyzed to identify the most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

In studies of related pyran-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to understand how the conformational changes of a molecule affect its binding affinity. nih.govmdpi.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Structure-Activity Relationship (SAR) Investigations through In Silico Approaches

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drugs. In silico SAR approaches use computational models to correlate the structural features of a series of compounds with their biological activity.

In silico SAR can be performed using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or molecular descriptors. These descriptors can be calculated from the 3D structure of the molecules and can include steric, electronic, and hydrophobic parameters. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues.

Advanced Spectroscopic Characterization and Structural Elucidation of Furo 2,3 C Pyran 2 Ones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The spectrum of this compound would show distinct signals for the nine carbon atoms. The carbonyl carbon of the lactone is typically observed in the downfield region (around 160-170 ppm). The carbons of the furan (B31954) and pyran rings, as well as the methyl carbons, would have characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~165
C3-~110
C3a-~150
C4~6.5~100
C5~7.0~145
C7-~140
C7a-~120
3-CH₃~2.0~10
7-CH₃~2.2~15

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry Techniques for Molecular Identification and Profiling (e.g., HRMS, DART-MS, UHPLC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₈O₃), the expected exact mass would be approximately 164.0473 g/mol . nih.govscbt.comnih.govclearsynth.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is a rapid and direct method for analyzing samples with minimal preparation. It could be employed for the fast screening of this compound in various matrices.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This hyphenated technique is particularly useful for the separation, identification, and quantification of furo[2,3-c]pyranones in complex biological or environmental samples. The fragmentation pattern obtained from MS/MS analysis provides structural information that aids in the confident identification of the compound. For instance, in the analysis of karrikins, a class of compounds to which this compound belongs, UHPLC-MS/MS is a key analytical method. nih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value
Molecular Formula-C₉H₈O₃
Molecular Weight-164.16 g/mol nih.govscbt.com
HRMS (ESI+)[M+H]⁺~165.0546

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The most prominent absorption band would be due to the carbonyl (C=O) stretching of the lactone, typically appearing in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether and lactone functionalities, as well as C-H stretching and bending vibrations for the methyl groups and the aromatic-like rings.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Lactone)~1720 - 1740
C-O-C (Ether)~1050 - 1150
C=C (Aromatic-like)~1600 - 1650
C-H (sp³ - Methyl)~2850 - 3000
C-H (sp² - Ring)~3000 - 3100

X-ray Diffraction Analysis for Unambiguous Solid-State Structural Confirmation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific X-ray crystal structure for this compound (KAR4) is not publicly available, the crystal structures of closely related karrikins, such as KAR1 (3-methyl-2H-furo[2,3-c]pyran-2-one) and KAR3, have been determined. researchgate.netresearchgate.net These studies reveal a nearly planar fused furano-pyran ring system. researchgate.netresearchgate.net This information provides a strong basis for understanding the solid-state conformation of this compound, which is expected to have a similar planar structure.

Application of Hyphenated Techniques and Metabolomics in Furo[2,3-c]pyranone Research

The study of furo[2,3-c]pyranones, particularly the karrikin family, has greatly benefited from the application of hyphenated analytical techniques within a metabolomics framework. Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.govresearchgate.net

The use of techniques like UHPLC-MS/MS allows for the sensitive and selective detection of karrikins in complex matrices such as plant tissues and smoke water. nih.gov These metabolomic studies are crucial for understanding the biosynthesis of these compounds and their physiological roles. For example, metabolomics has been used to investigate the influence of karrikins on the biosynthesis of other important plant metabolites like flavonoids and terpenoids. nih.govresearchgate.net The development of stable isotope dilution methods, coupled with UHPLC-MS/MS, has enabled highly accurate quantification of karrikins in plant samples, furthering our understanding of their mode of action. nih.gov

Mechanistic Insights into Biological Signaling Roles of Furo 2,3 C Pyran 2 Ones

Identification of Furo[2,3-c]pyran-2-ones as Plant Hormones (Karrikins)

Furo[2,3-c]pyran-2-ones are a class of butenolide compounds found in the smoke generated from burning plant material. These molecules, collectively known as karrikins, have been identified as potent plant growth regulators, particularly for their ability to stimulate seed germination in a wide variety of plant species, including those from fire-prone and non-fire-prone environments. nih.govfrontiersin.org

The first karrikin to be isolated and identified was 3-methyl-2H-furo[2,3-c]pyran-2-one, designated as KAR1. nih.gov Subsequently, other structurally related analogs were discovered, including 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one, which is also referred to as KAR4. nih.govscbt.com The shared furo[2,3-c]pyran-2-one core structure is the defining feature of the karrikin family.

The discovery of karrikins has led to their classification as a new class of plant hormones, or more accurately, plant growth regulators, given their external origin from smoke. Their ability to influence fundamental plant processes at low concentrations is a key characteristic they share with endogenous plant hormones.

Exploration of Proposed Mechanisms of Biological Action

The biological activity of karrikins is primarily mediated through a specific signaling pathway. The central components of this pathway have been identified through genetic studies in the model plant Arabidopsis thaliana.

Receptor Binding: The key receptor for karrikins is an α/β-hydrolase protein named KARRIKIN-INSENSITIVE 2 (KAI2). nih.govfrontiersin.org The binding of a karrikin molecule to the KAI2 receptor is the initial and critical step in initiating the signaling cascade. While the exact biophysical interactions are complex, it is understood that the butenolide ring of the karrikin fits into a hydrophobic pocket of the KAI2 protein. nih.gov This binding event is thought to induce a conformational change in the KAI2 protein, which then allows it to interact with other downstream signaling components. nih.gov

Downstream Signaling: Following the binding of an active karrikin to KAI2, the receptor interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction leads to the formation of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then targets repressor proteins, primarily from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family, for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressor proteins allows for the transcription of genes that promote seed germination and other developmental processes.

While the general mechanism involving KAI2 and MAX2 is established for active karrikins, specific details regarding the direct effects of this compound on ion flux regulation or direct enzyme inhibition, other than its interaction with the KAI2 hydrolase, are not well-documented in scientific literature. Its biological effects appear to be channeled predominantly through the KAI2 signaling pathway.

Structure-Mechanism Relationships of Furo[2,3-c]pyranone Derivatives in Intracellular Signaling

The specific structure of a karrikin molecule is crucial for its biological activity, and this is particularly evident when comparing this compound (KAR4) to other members of the karrikin family.

Structure-activity relationship studies have demonstrated that substitutions on the pyran ring of the karrikin molecule can significantly impact its effectiveness. Specifically, the presence of a methyl group at the C-7 position, as is the case in KAR4, has been shown to reduce biological activity. nih.gov

In comparative germination assays using Arabidopsis thaliana, KAR4 was found to be inactive or even inhibitory at concentrations where other karrikins, such as KAR1 (3-methyl-2H-furo[2,3-c]pyran-2-one) and KAR2 (2H-furo[2,3-c]pyran-2-one), actively promoted seed germination. nih.govnih.gov Furthermore, in studies observing the inhibition of hypocotyl elongation in response to light, a known effect of active karrikins, KAR4 did not show a significant effect. nih.gov

This reduced activity is attributed to a less effective or non-productive interaction with the KAI2 receptor. The additional methyl group at the C-7 position may sterically hinder the proper binding of the molecule within the receptor's active site, preventing the necessary conformational change required to initiate the downstream signaling cascade. This highlights the high degree of specificity in the KAI2 receptor's recognition of its ligand and underscores the importance of the specific substitution pattern on the furo[2,3-c]pyran-2-one core for potent biological activity.

Table 1: Comparison of Biological Activity of Karrikin Derivatives in Arabidopsis thaliana

CompoundStructurePromotion of Seed GerminationInhibition of Hypocotyl Elongation
KAR1 (3-methyl-2H-furo[2,3-c]pyran-2-one)ActiveActive
KAR2 (2H-furo[2,3-c]pyran-2-one)ActiveActive
KAR4 (this compound)Inactive/InhibitoryNo significant effect

Data compiled from studies on Arabidopsis thaliana. nih.govnih.gov

Q & A

Q. What are the key physicochemical properties of 3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one relevant to experimental handling?

Answer: The compound has a molecular formula of C₇H₄O₃ (core structure) with a molecular weight of 136.1 g/mol and a purity >95% (HPLC-confirmed) . Key handling considerations include:

  • Storage : -20°C in neat form to prevent degradation.
  • Stability : Chemically stable under recommended conditions but sensitive to prolonged exposure to light or moisture.
  • Handling Precautions : Use inert atmospheres for synthesis and storage to avoid oxidation. Refer to analogous furopyranone safety protocols for flammability and reactivity guidelines .

Q. How is this compound synthesized, and what are common purification methods?

Answer: Synthesis typically involves carbohydrate-derived precursors via cyclization reactions. A validated method includes:

Stepwise alkylation of 2H-furo[2,3-c]pyran-2-one with methyl groups at positions 3 and 7 using dimethyl sulfate or methyl iodide .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by HPLC to achieve >95% purity .

Characterization : NMR (¹H/¹³C), HRMS, and FTIR for structural confirmation .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the germination-promoting activity of this compound in different plant species?

Answer: Methodology :

  • Bioassays : Seed treatments at concentrations of 10⁻⁹–10⁻⁶ M in agar or soil media under controlled light/temperature conditions .
  • Field Trials : Application via smoke-water extracts or synthetic analogs to mimic post-fire germination cues .
  • Data Analysis : Germination rates are statistically compared using ANOVA, with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. Key Findings :

  • The compound acts as a karrikin (KAR4) , enhancing germination in fire-adapted species (e.g., Arabidopsis) by 40–60% at 10⁻⁷ M .
  • Synergistic effects with gibberellins require stratified experimental designs to isolate hormone interactions .

Q. How does structural modification of the furo[2,3-c]pyran-2-one core affect its bioactivity as a karrikin?

Answer: Structure-Activity Relationship (SAR) Studies :

  • Substituent Position : Methyl groups at C3 and C7 (KAR4) maximize activity; relocation to C5 (KAR3) reduces efficacy by 50% .
  • Derivatization : Ethoxycarbonyloxy substitutions (e.g., at C4) abolish activity, highlighting the importance of the unmodified lactone ring .
  • Analytical Tools :
    • Molecular Docking : Predicts binding affinity to KAI2 receptors in Arabidopsis .
    • Metabolomics : Tracks downstream signaling molecules (e.g., D14-LIKE proteins) via LC-MS .

Q. What mechanisms underlie the interaction between this compound and plant signaling pathways involving MAX2 F-box proteins?

Answer: Mechanistic Insights :

  • Genetic Studies : max2 mutants in Arabidopsis show abolished response to karrikins, confirming MAX2’s role in signal transduction .
  • Transcriptome Profiling : RNA-seq reveals upregulation of KARRIKIN INSENSITIVE2 (KAI2) and SUPPRESSOR OF MAX2 1 (SMAX1) within 24 hours of treatment .
  • Protein Interaction : Co-immunoprecipitation assays demonstrate MAX2’s interaction with D14-LIKE hydrolases to degrade SMAX1, triggering germination .

Q. Experimental Design :

  • Use knockout mutants and transcriptional reporters (e.g., pSMAX1::GUS) to map signaling dynamics .
  • Dose-Response Curves : Establish EC₅₀ values for MAX2-dependent vs. independent pathways .

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3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one
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3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.